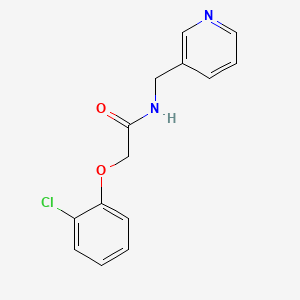
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. CPAA has been found to have various biochemical and physiological effects, which could be useful in treating a range of diseases. In
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been found to increase the levels of GABA, which is an inhibitory neurotransmitter that can help reduce seizure activity. It has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce seizure activity in animal models, as well as reduce inflammation and pain. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has also been found to have antioxidant properties, which could be useful in protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is that it has been well-studied and has a known synthesis method. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have a relatively low toxicity profile, which makes it a safer option for use in animal studies. However, one limitation of using 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research involving 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects in animal models, and further research could help determine its potential as a therapeutic agent for these diseases. Another area of interest is its potential use as an analgesic. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to reduce pain in animal models, and further research could help determine its potential as a treatment for chronic pain. Finally, more research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide, which could help identify new potential uses for this compound.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized through a multistep process involving the reaction of 2-chlorophenol with 3-pyridinemethanol, followed by the addition of acetic anhydride and the use of a catalyst. The resulting product is then purified through recrystallization to obtain 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide in a high yield.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential use as a pharmaceutical agent. It has been found to have anticonvulsant, anti-inflammatory, and analgesic effects. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-1-2-6-13(12)19-10-14(18)17-9-11-4-3-7-16-8-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOPGYOYCJJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
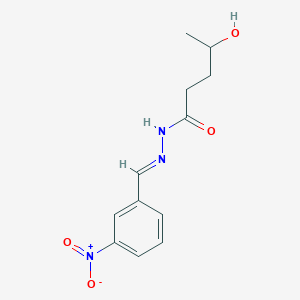
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
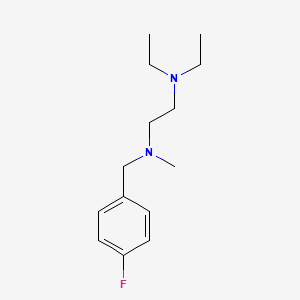
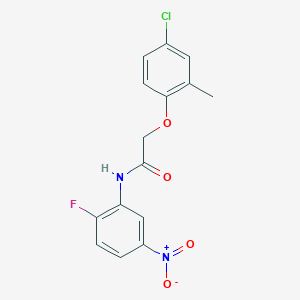
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
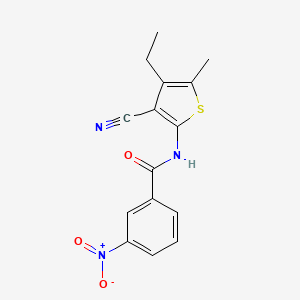
methyl]benzenesulfonamide](/img/structure/B5721409.png)
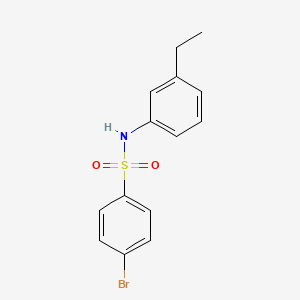
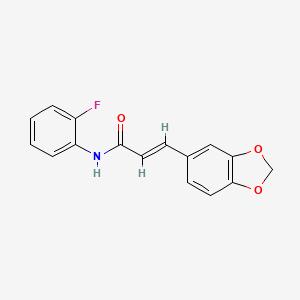
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)